molecular formula C20H14N2O4 B2842658 12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one CAS No. 904504-22-9

12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one

Cat. No.: B2842658
CAS No.: 904504-22-9
M. Wt: 346.342
InChI Key: PBTXUPOGDOSLQB-UHFFFAOYSA-N
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Description

12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is a polycyclic heteroaromatic compound characterized by a fused indole-naphthyridine core substituted with hydroxy and methoxy groups. Its structure features a planar aromatic system with electron-donating substituents (methoxy) and a hydroxyl group, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

5-hydroxy-16,17-dimethoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-25-15-6-4-12-16(19(15)26-2)20(24)22-14-5-3-10(23)9-13(14)11-7-8-21-17(12)18(11)22/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXUPOGDOSLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups, alkyl groups

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogs with G4 Binding Activity

  • Hit7 (2-(6,7-dimethoxy-8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy scaffold) :
    This compound shares the core benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one framework with the target molecule but differs in the substituent at position 12 (oxy group vs. hydroxy). Hit7 demonstrated dual binding activity against Tel2 and TERRA2 G4 structures, with superior stabilization compared to other analogs. Its "dual" activity suggests broad applicability in targeting diverse G4 motifs .
    • Key Data :
  • Tel2 stabilization: Moderate to strong (biophysical assay).
  • TERRA2 stabilization: Confirmed via fluorescence assays.

Canthin-6-one Derivatives

  • N-(2-(Diethylamino)ethyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide (8a): While structurally distinct (lacking the benzo[c] ring and methoxy/hydroxy substituents), this derivative shares the indolo-naphthyridine core. It exhibited antiproliferative activity against cancer cell lines, synthesized via amidation with 70–78% yields under mild conditions (80°C, methanol). The diethylaminoethyl side chain enhances solubility and cellular uptake . Key Data:
  • Yield: 78% (8a), 70% (8b).
  • Antiproliferative IC50: 1.2–3.5 µM (varies by cell line).

Vindeburnol Derivatives

  • (±)-14-Epi-vindeburnol: This compound features an octahydro-indolo-pyrido-naphthyridine scaffold with a hydroxyl group at position 12. NMR data (δ 7.65–6.44 ppm for aromatic protons) and HRMS (m/z 269.16467 [M+H]+) highlight structural similarities but distinct stereochemistry and reduced aromaticity compared to the target compound. Its synthesis involves desymmetrizing hydroformylation, yielding 201–202°C melting point crystalline solids .

Commercial Analogs

  • 13-Allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one :
    A commercially available analog (InterBioScreen Ltd.) with an allyl substituent at position 13. The allyl group may enhance lipophilicity and metabolic stability compared to the target compound’s hydroxy group .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield/Conditions Reference
12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[...] Benzo[c]indolo-naphthyridine 6,7-dimethoxy; 12-hydroxy G4 stabilization (Tel2/TERRA2) Not reported in evidence
Hit7 Benzo[c]indolo-naphthyridine 6,7-dimethoxy; 12-oxy Dual G4 binder Virtual screening/biophysical
N-(2-(Diethylamino)ethyl)-6-oxo-indolo[...]carboxamide (8a) Indolo-naphthyridine Diethylaminoethyl side chain Antiproliferative 78% yield, 80°C, 12 h
(±)-14-Epi-vindeburnol Octahydro-indolo-pyrido-naphthyridine 12-hydroxy; stereochemistry Not reported Desymmetrizing hydroformylation
13-Allyl-12-hydroxy-8H-benzo[c]indolo[...] Benzo[c]indolo-naphthyridine 13-allyl; 12-hydroxy Commercial availability Not reported

Key Findings and Implications

  • Structural-Activity Relationships :
    The hydroxy and methoxy groups at positions 6, 7, and 12 are critical for G4 binding, as seen in Hit7 and the target compound. Modifications at position 12 (e.g., allyl or oxy groups) alter activity profiles .
  • Synthetic Accessibility: Canthin-6-one derivatives (e.g., 8a) are synthesized efficiently (70–78% yields) under mild conditions, whereas vindeburnol derivatives require complex stereochemical control .
  • Biological Potential: The target compound’s G4 stabilization activity positions it as a promising lead for anticancer or antiviral therapies, warranting further optimization for selectivity and pharmacokinetics.

Biological Activity

12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one (commonly referred to as compound 1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by the following molecular formula: C20_{20}H14_{14}N2_2O4_4. Its intricate arrangement includes multiple aromatic rings and functional groups that contribute to its biological activity. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of compound 1 have been explored in various studies. Key findings include:

  • Antiproliferative Activity : Compound 1 has shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicate that it inhibits cell growth effectively, making it a candidate for further development as an anticancer agent.
  • Antiparasitic Activity : Similar compounds in the naphthyridine series have demonstrated activity against Leishmania species, suggesting that compound 1 may possess similar antiparasitic properties. A study indicated that modifications to the naphthyridine core significantly influenced activity levels against Leishmania donovani .

The precise mechanism of action for compound 1 remains under investigation; however, several hypotheses have been proposed based on structural analogs:

  • Inhibition of Kinases : Compounds with similar structures have been noted for their ability to inhibit protein kinases, which play a crucial role in cell signaling pathways related to growth and proliferation .
  • Interaction with DNA : Some studies suggest that indoloquinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Anticancer Activity

A recent study evaluated the antiproliferative effects of compound 1 on human cancer cell lines. The results indicated an IC50_{50} value in the low micromolar range, demonstrating potent inhibitory effects on cell viability. The study also examined the compound's effects on apoptosis markers and found increased levels of pro-apoptotic proteins in treated cells.

Antiparasitic Effects

In a comparative study focused on naphthyridine derivatives, compound 1 was tested against Leishmania amastigotes within THP-1 macrophage cells. The results showed a significant reduction in parasite load compared to untreated controls, indicating potential for therapeutic use in leishmaniasis .

Data Tables

Activity Type Cell Line/Organism IC50_{50} Value Reference
AntiproliferativeMCF-7 (breast cancer)~5 µM
AntiparasiticLeishmania donovaniEffective at low µM
CytotoxicityTHP-1 MacrophagesNot determined

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